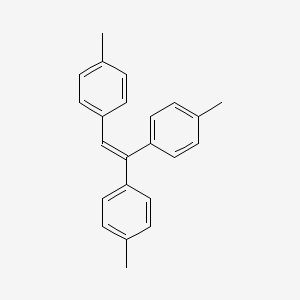
Benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris(4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) is an organic compound with the molecular formula C20H16 and a molecular weight of 256.3410. It is also known by other names such as Ethylene, triphenyl-; Benzilidenediphenylmethane; Triphenylethene; Triphenylethylene; 1,1,2-Triphenylethylene; and 1,2,2-Triphenylethylene . This compound is characterized by its unique structure, which includes three benzene rings connected by an ethenylidene group.
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with acetophenone in the presence of a base, followed by a dehydration step to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) can be compared with other similar compounds such as:
Triphenylethylene: Similar in structure but lacks the ethenylidene group.
Triphenylethane: Contains an ethane group instead of an ethenylidene group.
Benzilidenediphenylmethane: Similar structure but with different substituents on the benzene rings.
These comparisons highlight the unique structural features and reactivity of Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-), making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
6629-83-0 |
|---|---|
Molekularformel |
C23H22 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-[1,2-bis(4-methylphenyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C23H22/c1-17-4-10-20(11-5-17)16-23(21-12-6-18(2)7-13-21)22-14-8-19(3)9-15-22/h4-16H,1-3H3 |
InChI-Schlüssel |
DFDOYRNMBGBYGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


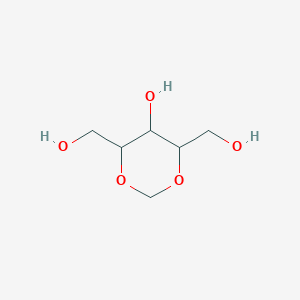
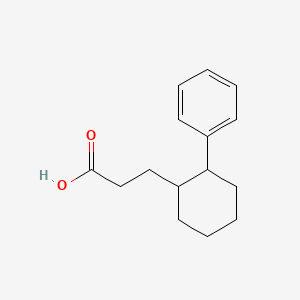
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)
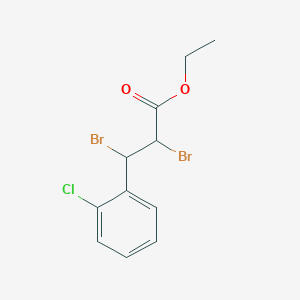

![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
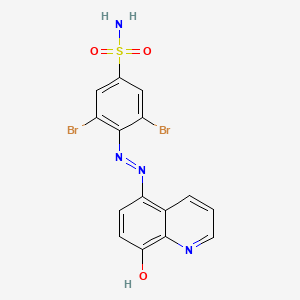
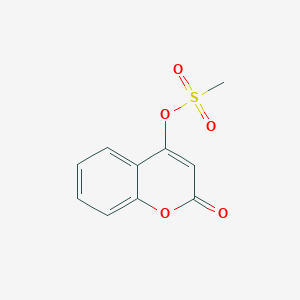

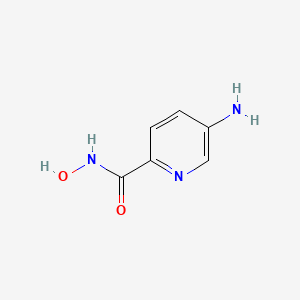
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
